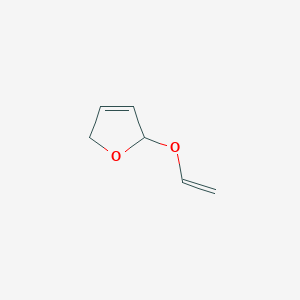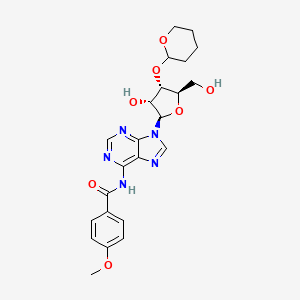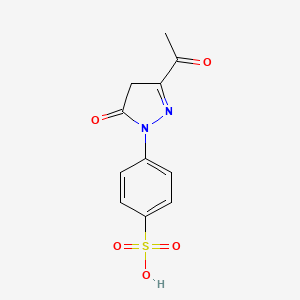![molecular formula C22H21N3O B12900291 Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl- CAS No. 106561-46-0](/img/structure/B12900291.png)
Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-5,6-diphenylfuran with butylamine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N-butyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance production efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their unique properties and applications .
Aplicaciones Científicas De Investigación
N-butyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-butyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. The compound is known to interact with serine/threonine-protein kinase Chk1, influencing various cellular pathways . This interaction can lead to modulation of cell cycle progression and apoptosis, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)glycine
- 2-[(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethanol
- 5,6-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-d]pyrimidin-4-amine
Uniqueness
N-butyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine stands out due to its unique butyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development .
Propiedades
Número CAS |
106561-46-0 |
|---|---|
Fórmula molecular |
C22H21N3O |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-butyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H21N3O/c1-2-3-14-23-21-19-18(16-10-6-4-7-11-16)20(17-12-8-5-9-13-17)26-22(19)25-15-24-21/h4-13,15H,2-3,14H2,1H3,(H,23,24,25) |
Clave InChI |
RBMVNWABJMJCRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C2C(=C(OC2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)





![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)



![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)


![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)
